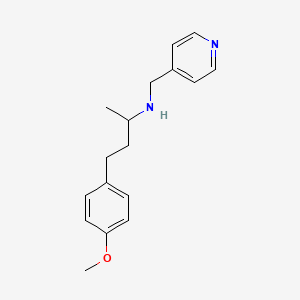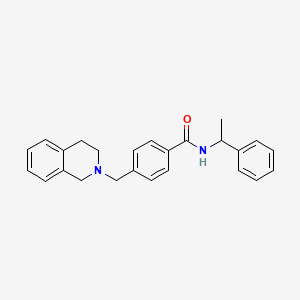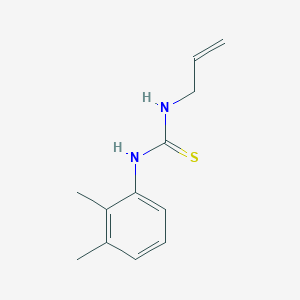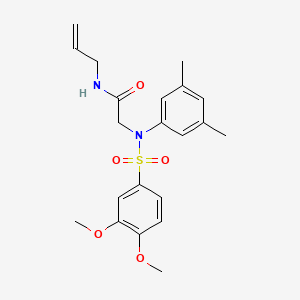![molecular formula C16H21Cl2NO5 B4995467 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4995467.png)
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid is a chemical compound with the molecular formula C14H19Cl2NO. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,6-dichlorophenoxypropyl group. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
The synthesis of 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine typically involves the reaction of 2,6-dichlorophenol with 3-chloropropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反应分析
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
科学研究应用
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating specific diseases.
作用机制
The mechanism of action of 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
相似化合物的比较
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing a nitrogen atom, used as a building block in organic synthesis.
2,6-Dichlorophenol: A chlorinated phenol derivative, used as an intermediate in the synthesis of various chemicals.
3-Chloropropylpiperidine: A substituted piperidine, used in the synthesis of more complex molecules.
The uniqueness of 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-[3-(2,6-dichlorophenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.C2H2O4/c15-12-6-4-7-13(16)14(12)18-11-5-10-17-8-2-1-3-9-17;3-1(4)2(5)6/h4,6-7H,1-3,5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIJHXRTFUBNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-3-METHYL-1-(4-NITROPHENYL)-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4995389.png)

![[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone](/img/structure/B4995409.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)

![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
![5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE](/img/structure/B4995460.png)



![1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene](/img/structure/B4995488.png)
![N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B4995489.png)
